Potassium (4-butanamidophenyl)trifluoroboranuide
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Overview
Description
Potassium (4-butanamidophenyl)trifluoroboranuide is a chemical compound with the molecular formula C10H12BF3NO.K. It is a potassium salt of a trifluoroborate derivative of 4-butanamidophenyl. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (4-butanamidophenyl)trifluoroboranuide typically involves the reaction of 4-butanamidophenylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale reaction process that ensures high purity and yield. The process involves the use of specialized reactors and controlled environments to maintain the quality of the product.
Chemical Reactions Analysis
Types of Reactions: Potassium (4-butanamidophenyl)trifluoroboranuide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide or alkoxide ions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Potassium (4-butanamidophenyl)trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Potassium (4-butanamidophenyl)trifluoroboranuide exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal ions and influencing their reactivity. It also participates in electron transfer processes, affecting the overall chemical reactions.
Comparison with Similar Compounds
Potassium (4-butanamidophenyl)trifluoroboranuide is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
Potassium (3-butanamidophenyl)trifluoroboranuide
Potassium (2-butanamidophenyl)trifluoroboranuide
Potassium (4-butanamidophenyl)borate
These compounds differ in the position of the amide group on the phenyl ring, which affects their reactivity and applications.
Properties
IUPAC Name |
potassium;[4-(butanoylamino)phenyl]-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3NO.K/c1-2-3-10(16)15-9-6-4-8(5-7-9)11(12,13)14;/h4-7H,2-3H2,1H3,(H,15,16);/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSNOOWDNZKDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)NC(=O)CCC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3KNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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